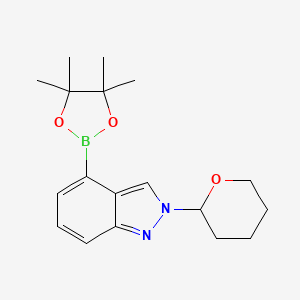

2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

説明

2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a useful research compound. Its molecular formula is C18H25BN2O3 and its molecular weight is 328.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 304.19 g/mol. The structure includes a tetrahydro-pyran moiety and a dioxaborolane group, which are known for their roles in enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes that are crucial in various biochemical pathways.

Inhibition Studies

Research has indicated that derivatives of this compound exhibit significant inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β) . For example, related compounds have shown IC50 values in the nanomolar range (e.g., 4 nM for some derivatives) . This suggests that the compound may play a role in modulating pathways involved in cell signaling and metabolism.

Table 1: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | GSK-3β | 4 | |

| Compound B | GSK-3β | 9 | |

| Compound C | Other Enzyme | TBD |

Case Study 1: GSK-3β Inhibition

In a study examining the structure-activity relationship (SAR) of various indazole derivatives, it was found that modifications in the substituents significantly impacted the potency against GSK-3β. The introduction of specific groups enhanced both the binding affinity and selectivity towards GSK-3β compared to other kinases .

Case Study 2: CNS Penetration

Another study focused on optimizing the pharmacokinetic properties of indazole derivatives, including the compound of interest. It was observed that certain modifications improved central nervous system (CNS) permeability while maintaining potent inhibitory activity against GSK-3β . This indicates potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent findings have highlighted the potential of this compound in treating conditions such as Alzheimer's disease due to its ability to inhibit GSK-3β, which is implicated in tau phosphorylation and neurofibrillary tangles formation. The structure-based design approach has led to the development of more potent analogs with better pharmacokinetic profiles .

科学的研究の応用

Medicinal Chemistry

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. The incorporation of the dioxaborolane moiety is significant as boron-containing compounds are known for their ability to target cancer cells selectively. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .

2. Antimicrobial Activity

The indazole framework is known for its biological activity against various pathogens. Preliminary studies suggest that derivatives of indazole can possess antimicrobial properties, which could be enhanced by the presence of the tetrahydro-pyran and dioxaborolane groups .

3. Drug Delivery Systems

The unique structural characteristics of this compound allow it to be explored for drug delivery applications. Its ability to form stable complexes with various drug molecules can facilitate controlled release mechanisms, improving the bioavailability of therapeutic agents .

Materials Science

1. Polymer Chemistry

The dioxaborolane group is known for its utility in polymerization processes. This compound can serve as a monomer or crosslinker in the synthesis of new polymeric materials with tailored properties. These materials can find applications in coatings, adhesives, and other industrial products .

2. Sensor Development

Research into sensor technologies has identified boron-containing compounds as promising candidates for sensor applications due to their ability to interact with various analytes. The incorporation of this compound into sensor devices could enhance sensitivity and selectivity toward specific target molecules .

Analytical Chemistry

1. Chromatography

The compound's unique structure allows it to be utilized as a chiral stationary phase in high-performance liquid chromatography (HPLC). This application is particularly relevant for the separation of enantiomers in pharmaceutical research .

2. Spectroscopic Applications

Due to its distinct chemical properties, this compound can be employed in various spectroscopic techniques such as NMR and mass spectrometry for the identification and quantification of other compounds in complex mixtures .

Case Studies

特性

IUPAC Name |

2-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-21(20-15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQIEDANVHBVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C=C23)C4CCCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649531 | |

| Record name | 2-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146955-35-2 | |

| Record name | 2-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。